(4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-17-3-1-2-4-18(17)23-8-10-24(11-9-23)20(25)15-5-6-19(22-13-15)27-16-7-12-26-14-16/h1-6,13,16H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSYSQFTUUJCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
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Synthesis of the Pyridine Intermediate: : The next step involves the preparation of the pyridine intermediate. This can be achieved by reacting 3-hydroxypyridine with tetrahydrofuran in the presence of a base like sodium hydride (NaH) to form 6-((tetrahydrofuran-3-yl)oxy)pyridine.
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Coupling Reaction: : The final step involves coupling the two intermediates. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (DCM) to form the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of alternative, more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone: can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like NH₃ or RSH in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone: has several scientific research applications:
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Medicinal Chemistry: : It is investigated for its potential as a pharmaceutical agent, particularly in targeting neurological disorders due to its interaction with specific receptors in the brain.
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Biological Studies: : The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
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Chemical Biology: : It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
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Industrial Applications: : Potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group may enhance binding affinity to these targets, while the piperazine and pyridine rings contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with two analogs from the evidence:
*Hypothetical LogP values estimated based on substituent hydrophobicity.
Key Observations:
- Substituent Effects: The THF-oxy group in the target compound likely enhances solubility compared to the propoxy group in the compound due to its cyclic ether structure, which resists oxidative metabolism . The 2-fluorophenyl group in the target compound may offer stronger σ-receptor affinity than the 4-fluorophenyl group in ’s compound, as meta/para substitutions often alter receptor binding profiles .
Pharmacological Implications (Theoretical Analysis)
Binding Affinity and Selectivity:
- The pyridine core in the target compound may confer greater planarity than the pyridazine () or benzotriazole () systems, influencing interactions with flat binding pockets (e.g., enzymes or GPCRs).
- The morpholin-4-yl group in ’s compound could enhance aqueous solubility but reduce CNS penetration due to increased polarity .
Metabolic Stability:
Biological Activity
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a novel piperazine derivative that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring substituted with a fluorophenyl group and a pyridine moiety linked through a tetrahydrofuran ether. The presence of these functional groups is crucial for its biological activity.
1. Monoamine Oxidase Inhibition
Research indicates that compounds similar to the target molecule exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B. For instance, derivatives containing the piperazine moiety have shown competitive inhibition characteristics, suggesting their potential utility in treating neurodegenerative diseases such as Alzheimer's. Specific analogs have demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, indicating high potency .
2. Antioxidant Activity
Studies have also suggested that piperazine derivatives possess antioxidant properties, which may contribute to their neuroprotective effects. These compounds can scavenge free radicals and reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration .
Biological Activity Data
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| MAO-B Inhibition | 0.013 | |
| Cytotoxicity (L929 Cells) | >120 (non-toxic) | |
| Antioxidant Activity | Not quantified |
Case Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of piperazine derivatives, the compound was evaluated for its ability to prevent cell death in neuroblastoma cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death compared to control groups, supporting its potential use in neuroprotection .
Case Study 2: Enzyme Inhibition Kinetics
Another study focused on the kinetic properties of similar piperazine compounds as inhibitors of tyrosinase (TYR). The results showed that modifications to the piperazine ring could enhance inhibitory activity, highlighting the importance of structural optimization in drug design .
Q & A
Basic: What are the recommended synthetic routes for (4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the piperazine-fluorophenyl intermediate via nucleophilic substitution, using reagents like 2-fluorophenylboronic acid and a piperazine derivative under Pd-catalyzed coupling conditions .
- Step 2: Functionalization of the pyridine ring with tetrahydrofuran-3-yloxy group using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to ensure regioselective etherification .
- Step 3: Final coupling via a carbonyl linkage, often employing Schlenk techniques under inert atmosphere to prevent oxidation .
Key Conditions:
- Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for polar/non-polar reaction environments .
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl proton splitting patterns at δ 7.1–7.4 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .
- ¹⁹F NMR confirms fluorophenyl group integration .
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass Spectrometry (HRMS):
- ESI-HRMS validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₃F₂N₃O₃: 428.1784) .
Advanced: How can researchers optimize regioselective substitution reactions at the fluorophenyl or pyridinyloxy moieties to generate derivatives with enhanced biological activity?
Methodological Answer:
- Fluorophenyl Modifications:
- Use Ullmann coupling with CuI/1,10-phenanthroline to introduce electron-withdrawing groups (e.g., -NO₂) at the meta position, enhancing receptor binding .
- Pyridinyloxy Modifications:
- Protect the tetrahydrofuran oxygen with TBSCl before introducing substituents, then deprotect with TBAF .
- Catalytic Screening:
- Test Pd/XPhos systems for cross-coupling efficiency under microwave irradiation (80°C, 30 min) to reduce side products .
Advanced: What strategies are employed to resolve contradictions in reported biological activity data across different in vitro assays for this compound?
Methodological Answer:
- Assay Validation:
- Replicate experiments using standardized protocols (e.g., radioligand binding assays for serotonin 5-HT₁A receptors with [³H]-8-OH-DPAT) .
- Structural Verification:
- Confirm batch-to-batch consistency via X-ray crystallography (if crystalline) or 2D-NMR (e.g., NOESY for spatial proximity of fluorophenyl/piperazine groups) .
- Data Normalization:
- Use internal controls (e.g., ketanserin for 5-HT₂A assays) to adjust for inter-lab variability in IC₅₀ values .
Basic: What in vitro pharmacological assays are typically used to evaluate the receptor binding affinity of this piperazine-containing compound?
Methodological Answer:
- Radioligand Binding Assays:
- Serotonin Receptors: Incubate with 5-HT₁A/5-HT₂A membrane preparations (from CHO cells) and measure displacement of [³H]-WAY-100635 .
- Dopamine D₂/D₃: Competitive binding using [³H]-spiperone in HEK293 cells expressing human receptors .
- Functional Assays:
- cAMP accumulation (for GPCR activity) or calcium flux assays (FLIPR platform) to determine agonist/antagonist profiles .
Advanced: What computational modeling approaches are suitable for predicting the binding mode of this compound with serotonin or dopamine receptors?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina with receptor crystal structures (e.g., 5-HT₁A PDB: 6WGT) to identify key interactions (e.g., hydrogen bonds with Asp116, π-π stacking with Phe361) .
- Molecular Dynamics (MD):
- Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates robust binding) .
- Free Energy Calculations:
- MM-PBSA/GBSA methods quantify binding affinities (ΔG < −30 kJ/mol suggests high potency) .
Basic: What are the critical parameters to consider when designing stability studies under various pH and temperature conditions for this compound?
Methodological Answer:
- pH Stability:
- Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions may hydrolyze the tetrahydrofuran ether .
- Thermal Stability:
- Store solid samples at 25°C, 40°C, and 60°C (ICH guidelines). Use DSC to detect melting point shifts (>5°C indicates polymorphism) .
- Light Sensitivity:
- Conduct ICH Q1B photostability testing (1.2 million lux hours) to assess UV-induced decomposition .
Advanced: How does the introduction of electron-withdrawing groups at specific positions on the pyridinyl ring affect the compound's pharmacokinetic properties?
Methodological Answer:
- Lipophilicity (LogP):
- Introduce -CF₃ at the pyridinyl 4-position via Suzuki coupling, reducing LogP from 3.2 to 2.5 (measured via shake-flask method), enhancing aqueous solubility .
- Metabolic Stability:
- Microsomal assays (human liver microsomes, NADPH): Fluorine substitution at the pyridinyl 2-position reduces CYP3A4-mediated oxidation (t₁/₂ increases from 1.5 to 4.2 hours) .
- Permeability:
- Caco-2 cell assays show that -NO₂ groups at the pyridinyl 5-position improve Papp values (2.1 × 10⁻⁶ cm/s vs. 1.3 × 10⁻⁶ for parent compound), suggesting enhanced absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
